molecular formula C4H9NO3 B028864 2-Methyl-L-serine CAS No. 16820-18-1

2-Methyl-L-serine

Cat. No. B028864
CAS RN: 16820-18-1
M. Wt: 119.12 g/mol
InChI Key: CDUUKBXTEOFITR-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of serine derivatives, including 2-Methyl-L-serine, involves various chemical and enzymatic methods. A study by Thomas, Schirch, and Gani (1990) explored the synthesis of 2-amino-2-methylmalonic acid, a closely related compound, to probe the stereochemical course of serine hydroxymethyltransferase-catalyzed reactions, indicating methods that could potentially be adapted for 2-Methyl-L-serine synthesis (Thomas, Schirch, & Gani, 1990).

Molecular Structure Analysis

The molecular structure of 2-Methyl-L-serine, characterized by the addition of a methyl group, influences its chemical reactivity and interaction with enzymes and other molecules. Studies on serine and its analogs suggest that such structural modifications can significantly affect the molecule's biological function and its role in metabolic pathways. For example, the enzymatic activity and substrate specificity can vary based on the presence of methyl groups and their positions on the serine backbone.

Chemical Reactions and Properties

2-Methyl-L-serine participates in chemical reactions similar to those of serine but with modifications due to its altered structure. Serine's role in forming bonds, acting as a substrate for enzymes, and participating in biosynthetic pathways for amino acids and nucleotides indicates the potential pathways and reactions 2-Methyl-L-serine could engage in. For instance, serine's involvement in one-carbon metabolism and as a precursor for other bioactive molecules showcases the types of chemical properties and reactions that may be relevant for its methylated derivative.

Physical Properties Analysis

The physical properties of 2-Methyl-L-serine, such as solubility, melting point, and crystalline structure, would be influenced by the methyl group addition. These properties are crucial for understanding the compound's behavior in biological systems and its suitability for pharmaceutical formulations. While specific data on 2-Methyl-L-serine is limited, insights can be gleaned from research on serine and similar amino acids, indicating how structural modifications affect physical characteristics.

Chemical Properties Analysis

The chemical properties of 2-Methyl-L-serine, including its reactivity, stability, and participation in enzymatic reactions, are shaped by its unique structure. The addition of a methyl group could affect its role in metabolic pathways, its interaction with enzymes, and its overall reactivity in biochemical processes. Studies on serine's role in metabolism, its synthesis, and function in the brain, such as those by Kalhan and Hanson (2012), and Pollegioni et al. (2020), provide a foundation for understanding the chemical behavior of serine derivatives like 2-Methyl-L-serine (Kalhan & Hanson, 2012), (Pollegioni et al., 2020).

Scientific Research Applications

  • Bioprocess Engineering and Metabolite Analysis

    • Field: Biotechnology
    • Application: L-serine is used in the production of high-yield Escherichia coli strains .
    • Method: Genetic modification methodologies are used to construct a high-yield L-serine production strain. This includes removing L-serine-mediated feedback inhibition and overexpressing L-serine biosynthetic pathway genes .
    • Results: The optimally engineered strain produced 35 g/L L-serine with a productivity of 0.98 g/L/h and a yield of 0.42 g/g glucose .
  • Serine Metabolism in Health and Disease

    • Field: Nutrition and Health
    • Application: L-serine plays an essential role in a broad range of cellular functions including protein synthesis, neurotransmission, and folate and methionine cycles .
    • Method: L-serine can be synthesized from 3-phosphoglycerate (3-PG) and glycine .
    • Results: Recent studies indicate increased requirements for L-serine and its potential therapeutic use in some diseases. L-serine deficiency is associated with impaired function of the nervous system .

Safety And Hazards

2-Methyl-L-serine may cause respiratory irritation . It also causes skin irritation and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of skin contact, wash off with soap and plenty of water .

Future Directions

L-serine has been suggested as a ready-to-use treatment, as also recently proposed for Alzheimer’s disease . It is concluded that there are disorders in which humans cannot synthesize L-serine in sufficient quantities, that L-serine is effective in therapy of disorders associated with its deficiency, and that L-serine should be classified as a “conditionally essential” amino acid .

properties

IUPAC Name

(2S)-2-amino-3-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUUKBXTEOFITR-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CO)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80937461
Record name 2-Methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-L-serine

CAS RN

16820-18-1
Record name 2-Methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-3-hydroxy-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
SH Moon, Y Ohfune - Journal of the American Chemical Society, 1994 - ACS Publications
… The use of D-phenylalanine gave 2-methyl-L-serine (8a), mp 261-265 C dec; [«]22D +6.5 (c 1.01, H20).7b’9c The overall yield of this process was …
Number of citations: 76 pubs.acs.org
Q Xiao, M Hu, S Chen, Z Shi, J Hu, P Xie… - Bioorganic & Medicinal …, 2020 - Elsevier
… an l-serine moiety, whereas 3b contains a 2-methyl-l-serine moiety. Using Sibi et al.’s … Using the same method, chiral building block 3b was also obtained from 2-methyl-l-serine (…
Number of citations: 2 www.sciencedirect.com
G Sampath - bioRxiv, 2022 - biorxiv.org
A method is proposed for the detection of post-translational modifications (PTMs) in single amino acids (AAs) for three types of PTMs (methylation, acetylation, and phosphorylation). It is …
Number of citations: 1 www.biorxiv.org
KY Han, X Wu, C Jiang, R Huang, ZH Li, T Feng… - Natural Products and …, 2019 - Springer
Aurantiadioic acids A (1) and B (2), two new furan-containing polyketides, and aurantoic acid A (3), a new natural product, were isolated from the liquid fermentation of the sika deer …
Number of citations: 6 link.springer.com
G Sampath - 2022 - chemrxiv.org
Recently a method was proposed for unambiguous identification of an amino acid (AA) in the bulk or at the single molecule (SM) level with a single binary measurement based on the …
Number of citations: 1 chemrxiv.org
H Renata - Synlett, 2021 - thieme-connect.com
… [45] Tambromycin contains several unusual structural motifs, namely a trisubstituted indole motif, two 2-methyl-l-serine units, and the highly unusual pyrrolidine-containing amino acid l-…
Number of citations: 10 www.thieme-connect.com
T Chauvin, P Durand, M Bernier… - Angewandte Chemie …, 2008 - Wiley Online Library
The search for physiologically responsive diagnostic probes is an important driving force in the current development of contrast agents for magnetic resonance imaging (MRI). …
Number of citations: 150 onlinelibrary.wiley.com
M Bhattacharya, S Sarkhel, J Peltoniemi… - Journal of Controlled …, 2017 - Elsevier
Currently, drug delivery to the posterior eye segment relies on intravitreal injections of therapeutics. This approach requires frequent injections and does not guarantee drug delivery to …
Number of citations: 20 www.sciencedirect.com
A Jankevics, ME Merlo, M de Vries, RJ Vonk, E Takano… - 2011 - core.ac.uk
University of Groningen Metabolomic analysis of a synthetic metabolic switch in Streptomyces coelicolor A3(2) Jankevics, Andris; Page 1 University of Groningen Metabolomic analysis …
Number of citations: 0 core.ac.uk

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